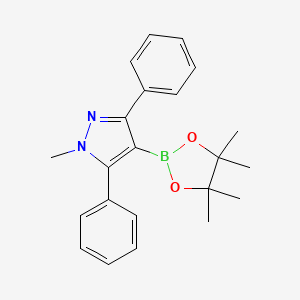![molecular formula C12H10N4 B13130972 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and subsequent functionalization . One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to tubulin and disrupt microtubule dynamics is a key aspect of its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- **3-((1H-Benzo[d]imidazol-2-yl)imino)methyl)phenol
- **N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine
Uniqueness
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
6-(1H-benzimidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-8-5-6-11(14-7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,13H2,(H,15,16) |
Clave InChI |
TVEKNYJNQBZIHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=NC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)

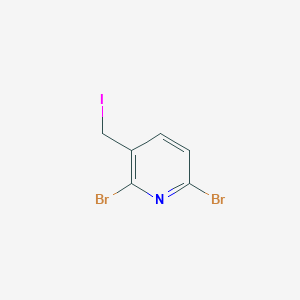


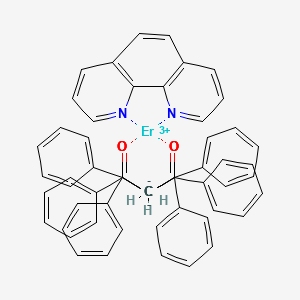
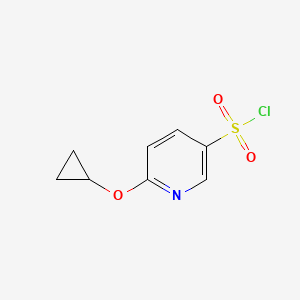

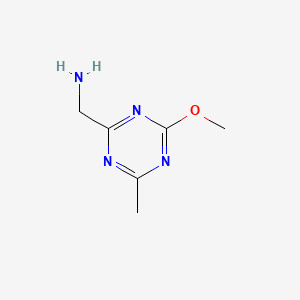
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
